Cas no 39229-12-4 (1-(4-Bromophenyl)-2-phenylethane-1,2-dione)

1-(4-Bromophenyl)-2-phenylethane-1,2-dione structure
39229-12-4 structure
Product Name:1-(4-Bromophenyl)-2-phenylethane-1,2-dione
CAS-nummer:39229-12-4
MF:C14H9BrO2
MW:289.124063253403
MDL:MFCD00223484
CID:322537
PubChem ID:236701
Update Time:2025-04-19

1-(4-Bromophenyl)-2-phenylethane-1,2-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanedione,1-(4-bromophenyl)-2-phenyl-
    • 1-(4-Bromophenyl)-2-phenylethane-1,2-dione
    • 1-(4-bromophenyl)-2-phenyl-1,2-Ethanedione
    • (4-bromophenyl)pentafluoroethyl ether
    • (4-bromophenyl)phenylethanedione
    • 1-bromo-4-(pentafluoroethoxy)benzene
    • 1-Bromo-4-(perfluoroethoxy)benzene
    • 1-bromo-4-pentafluoroethyloxybenzene
    • 4-Brom-benzil
    • 4-bromobenzil
    • 4-bromo-benzil
    • 4-bromobenzyl
    • 4-bromophenyl pentafluoroethyl ether
    • AC1L3MXJ
    • AC1Q2692
    • AC1Q4ICO
    • AR-1C1985
    • CTK7B6369
    • para-bromo(pentafluoroethoxy)benzene
    • p-bromobenzil
    • NSC39466
    • 4-Bromobibenzyl-alpha,beta-dione
    • 1-(4-bromophenyl)-2-phenylethanedione
    • AK661414
    • 1-(4-Bromo-phenyl)-2-phenyl-ethane-1,2-dione
    • NSC-39466
    • SCHEMBL649996
    • REKFALFAMJBFCR-UHFFFAOYSA-N
    • AMY19304
    • FT-0714117
    • AKOS023989436
    • C74998
    • SY257277
    • MFCD00223484
    • A912869
    • 39229-12-4
    • DS-19851
    • C14H9BrO2
    • DTXSID30960002
    • CS-0186250
    • DA-31055
    • MDL: MFCD00223484
    • Inchi: 1S/C14H9BrO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H
    • InChI-sleutel: REKFALFAMJBFCR-UHFFFAOYSA-N
    • LACHT: BrC1C=CC(=CC=1)C(C(C1C=CC=CC=1)=O)=O

Berekende eigenschappen

  • Exacte massa: 287.97857
  • Monoisotopische massa: 287.979
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 287
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 34.1

Experimentele eigenschappen

  • Dichtheid: 1.47
  • Smeltpunt: Not available
  • Kookpunt: 403.9°C at 760 mmHg
  • Vlampunt: 127.5°C
  • Brekindex: 1.618
  • PSA: 34.14
  • LogboekP: 3.51470
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

1-(4-Bromophenyl)-2-phenylethane-1,2-dione Beveiligingsinformatie

1-(4-Bromophenyl)-2-phenylethane-1,2-dione Prijsmeer >>

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